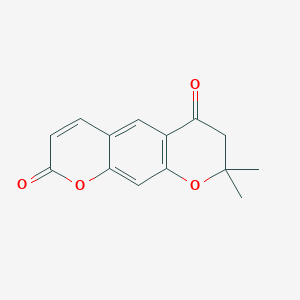
Graveolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Graveolone belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in dill, herbs and spices, and parsley. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Graveolone, a furanocoumarin compound primarily found in plants of the Apiaceae family, has garnered attention for its diverse applications in scientific research and potential therapeutic uses. This article explores the various applications of this compound, supported by case studies and data tables that illustrate its biological effects and mechanisms of action.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, which have been studied in various contexts:
- Inhibition of Pathogenic Bacteria : Research has shown that this compound can inhibit the growth of several pathogenic bacteria. For instance, studies indicate that it demonstrates activity against Staphylococcus aureus and other Gram-positive bacteria, with minimum inhibitory concentrations (MIC) values suggesting effective antimicrobial potential .
Antifungal Properties
This compound has also been investigated for its antifungal effects:
- Fungal Inhibition : It has been documented that this compound exhibits antifungal activity against various fungal strains. Its mechanism may involve disrupting fungal cell membranes or inhibiting key metabolic pathways essential for fungal growth .
Phototoxic Effects
One of the notable characteristics of this compound is its phototoxicity:
- Phototoxicity Studies : this compound has been shown to exhibit phototoxic effects when exposed to UV light. This property is particularly relevant in dermatological research, where this compound's ability to induce photodermatitis can be both a concern and a therapeutic target .
Potential Anti-inflammatory Effects
Recent studies suggest that this compound may have anti-inflammatory properties:
- Mechanisms of Action : this compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Cancer Research
The role of this compound in cancer research is emerging:
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. Its ability to target specific cellular pathways involved in cancer proliferation is currently under investigation .
Table 1: Summary of Research Findings on this compound
Propiedades
Número CAS |
16499-05-1 |
|---|---|
Fórmula molecular |
C21H22O7 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3 |
Clave InChI |
WEDGVCZUPFZNDE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
SMILES canónico |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
melting_point |
177.5-178°C |
Key on ui other cas no. |
16499-05-1 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















